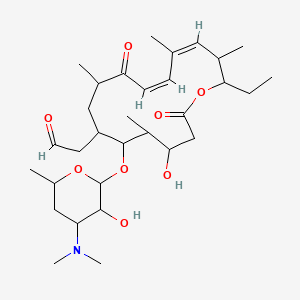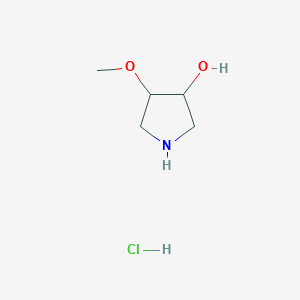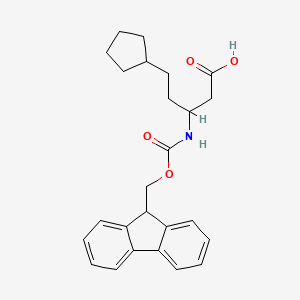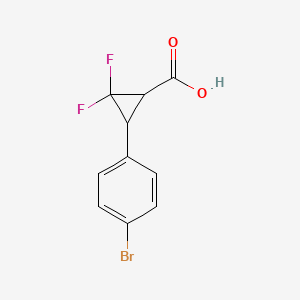
2-Amino-2-mesitylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-mesitiletanol es un compuesto orgánico con la fórmula molecular C11H17NO. Se caracteriza por la presencia de un grupo amino (-NH2) y un grupo hidroxilo (-OH) unidos a un grupo mesitilo (un derivado del benceno con tres grupos metilo)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Amino-2-mesitiletanol típicamente involucra la reacción de bromuro de mesitilmagnesio con una amina apropiada. El bromuro de mesitilmagnesio puede prepararse utilizando técnicas estándar de Grignard a partir de 2-bromomesitileno . Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, y el uso de solventes anhidros para evitar que la humedad interfiera con la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para 2-Amino-2-mesitiletanol no están bien documentados en la literatura. Los principios de las reacciones de Grignard y el uso de derivados de mesitilo sugieren que se podrían desarrollar métodos escalables basados en técnicas de síntesis orgánica existentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Amino-2-mesitiletanol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un compuesto carbonilo.
Reducción: El grupo amino puede reducirse para formar una amina.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y agentes halogenantes para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y atmósferas inertes para asegurar las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción del grupo amino puede producir una amina primaria o secundaria.
Aplicaciones Científicas De Investigación
2-Amino-2-mesitiletanol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: El compuesto puede utilizarse en el estudio de mecanismos enzimáticos y como sonda para vías bioquímicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-2-mesitiletanol involucra su interacción con objetivos moleculares y vías específicas. Los grupos amino e hidroxilo le permiten formar enlaces de hidrógeno y participar en reacciones nucleofílicas. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminoetanol: Un análogo más simple con grupos funcionales similares pero que carece del grupo mesitilo.
2-Amino-2-metil-1-propanol: Otro aminoalcohol con diferentes propiedades estéricas y electrónicas.
Etanolamina: Un compuesto relacionado utilizado en varias aplicaciones industriales y biológicas.
Singularidad
2-Amino-2-mesitiletanol es único debido a la presencia del grupo mesitilo, que imparte propiedades estéricas y electrónicas distintas. Esto lo convierte en un compuesto valioso para estudiar los efectos de los sustituyentes voluminosos en la reactividad química y la actividad biológica .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-amino-2-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3 |
Clave InChI |
OUGDZOJXPDNULU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)


![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

